Cobalt(II) chloride hydrate
Description
Historical Context and Evolution of Academic Inquiry
The most widely recognized characteristic of cobalt(II) chloride is its dramatic color change from blue in its anhydrous state to pink when hydrated. wikipedia.orgsolubilityofthings.comslideshare.net This property led to its early use in novelty items like "invisible ink" and as a moisture indicator in hygrometers and desiccants. wikipedia.orgatamanchemicals.com While these applications demonstrated a basic understanding of its hydration-dehydration equilibrium, academic inquiry has since delved deeper into the fundamental principles governing this change.
Early research focused on the qualitative aspects of this color transition. However, contemporary studies employ sophisticated analytical techniques to understand the underlying structural and electronic changes. The reversible reaction is represented as:
Co(H₂O)₆²⁺ + 4Cl⁻ ⇌ CoCl₄²⁻ + 6H₂O uwaterloo.ca (pink) (blue)
This equilibrium can be influenced by factors such as temperature and the concentration of chloride ions, making it a classic example for demonstrating Le Châtelier's Principle in chemical education. uwaterloo.cascienceready.com.au The scientific community's focus has expanded from simple observation to quantitative analysis of the thermodynamics and kinetics of this process.
Significance in Coordination Chemistry and Material Science
Cobalt(II) chloride hydrate (B1144303) is a valuable precursor in the field of coordination chemistry. solubilityofthings.com Its ability to form a variety of complexes with different ligands is central to its utility. The cobalt(II) ion in aqueous solution exists as the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which has a characteristic pink color. libretexts.org The addition of ligands such as chloride ions leads to the formation of tetrahedral complexes like [CoCl₄]²⁻, which is blue. libretexts.orgresearchgate.net This ligand exchange reaction is a fundamental concept in coordination chemistry. libretexts.org
In material science, cobalt(II) chloride hydrate serves as a versatile starting material. Its primary application in this field is as a moisture indicator in desiccants like silica (B1680970) gel. wikipedia.org The color change provides a clear visual signal of the desiccant's saturation level. wikipedia.org Furthermore, it is used in the synthesis of other cobalt compounds and in electroplating processes. atamanchemicals.comfishersci.no Researchers are also exploring its use in the development of new materials, including catalysts and battery components. chemicalbook.comaalto.fi
Overview of Key Research Areas and Methodological Approaches
Current research on this compound spans several disciplines. In synthetic chemistry, it is widely used as a catalyst. For instance, it has been shown to be an efficient and inexpensive catalyst for the preparation of biscoumarin and benzimidazole (B57391) derivatives. chemicalbook.com
The study of its biological effects is another active area of research. As an inducer of HIF-1 (hypoxia-inducible factor-1) production, cobalt(II) chloride has been used to study apoptotic effects in cells and to examine heat shock protein expression in inflamed skin. atamanchemicals.com
A variety of methodological approaches are employed to investigate the properties and applications of this compound. Thermal analysis techniques, such as thermogravimetry (TG) and differential scanning calorimetry (DSC), are used to study its dehydration process and thermal stability. scielo.brrsc.org Spectrophotometry is a key method for investigating the equilibrium between its different complex ions in solution. researchgate.netresearchgate.net More advanced techniques like X-ray absorption spectroscopy and molecular dynamics simulations are used to probe the detailed structure of its hydrated forms and complexes in solution. researchgate.net
Data Tables
The following tables provide a summary of key data related to this compound.
Table 1: Physical Properties of Cobalt(II) Chloride and its Hydrates
| Property | Anhydrous (CoCl₂) | Dihydrate (CoCl₂·2H₂O) | Hexahydrate (CoCl₂·6H₂O) |
| Appearance | Blue crystals | Violet-blue crystals | Pink-red monoclinic crystals |
| Molar Mass | 129.84 g/mol | 165.87 g/mol | 237.93 g/mol fishersci.no |
| Density | 3.36 g/cm³ | 2.48 g/cm³ | 1.924 g/cm³ atamanchemicals.comchemicalbook.com |
| Melting Point | 740 °C | Decomposes | 86 °C atamanchemicals.comchemicalbook.com |
| Solubility | Soluble in water, ethanol (B145695), acetone, ether | Soluble in water, ethanol | Highly soluble in water; soluble in ethanol, acetone, and ether slideshare.netatamanchemicals.comchemicalbook.com |
Table 2: Dehydration of Cobalt(II) Chloride Hexahydrate
Thermoanalytical studies have shown that the dehydration of cobalt(II) chloride hexahydrate occurs in distinct steps.
| Temperature Range (°C) | Process | Water Molecules Lost | Resulting Compound |
| 31.2 - 71.5 | Initial dehydration | 2 | CoCl₂·4H₂O |
| 71.5 - 120.3 | Further dehydration | 2 | CoCl₂·2H₂O |
| 120.3 - 158.7 | Continued dehydration | 1 | CoCl₂·H₂O |
| 158.7 - 189.5 | Final dehydration | 1 | Anhydrous CoCl₂ |
| Data derived from thermal analysis studies. scielo.brrsc.org |
Table 3: Applications of this compound in Research
| Research Area | Specific Application | Key Finding/Observation |
| Catalysis | Catalyst for organic synthesis (e.g., biscoumarin derivatives) | Efficient and inexpensive catalytic activity. chemicalbook.com |
| Coordination Chemistry | Study of ligand exchange reactions | Demonstrates fundamental principles of complex formation and equilibrium. scienceready.com.aulibretexts.org |
| Material Science | Moisture indicator in desiccants | Distinct color change from pink (hydrated) to blue (anhydrous). wikipedia.org |
| Biochemistry | Inducer of HIF-1 production | Used to study cellular responses to hypoxia-like conditions. atamanchemicals.com |
| Electrochemistry | Precursor for cobalt oxide/hydroxide (B78521) deposition | Can be used in the electrochemical synthesis of cobalt-based materials. aalto.fi |
Structure
2D Structure
Properties
IUPAC Name |
dichlorocobalt;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Co.H2O/h2*1H;;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCGXRQVUIKNGS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Co]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CoH2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7791-13-1, 69098-14-2 | |
| Record name | Cobalt dichloride hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7791-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt(II) chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies and Precursor Chemistry of Cobalt Ii Chloride Hydrate
Controlled Crystallization and Hydrate-Specific Synthetic Routes
The ability to control the crystallization process of cobalt(II) chloride allows for the selective formation of its various hydrates, each with distinct properties and applications. This control is paramount for its use as a well-defined precursor in subsequent material synthesis.
Solvent-Controlled Precipitation and Growth Techniques
The crystallization of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) from aqueous solutions is a well-established method, often achieved by concentrating a solution prepared by reacting cobalt metal, its oxide, hydroxide (B78521), or carbonate with hydrochloric acid. atamanchemicals.com The growth of single crystals suitable for detailed characterization can be accomplished by methods such as isothermal evaporation of the solvent or by gradually decreasing the temperature of a saturated solution. researchgate.net Studies have determined the temperature dependence of cobalt chloride's solubility, which is a critical parameter for controlling crystal growth. researchgate.net For instance, high-quality single crystals of CoCl₂·6H₂O have been grown from an aqueous solution by carefully managing the temperature range of the transition between the hexahydrate and dihydrate forms. researchgate.net
Advanced techniques for inducing crystallization include the injection of a gas like carbon dioxide into a cooled, concentrated filtrate. In one method, injecting CO₂ gas into a concentrated cobalt(II) chloride solution at temperatures between -15 to -20°C was shown to effectively trigger the formation and growth of dark purple CoCl₂·6H₂O crystals. google.com The hydration state of the resulting crystalline solid is dependent on the conditions; for example, fractional crystallization of a saturated aqueous solution at room temperature yields the hexahydrate form. atamanchemicals.com It has been noted that while three hydrates (hexahydrate, tetrahydrate, and dihydrate) exist, the tetrahydrate is often difficult to form from aqueous solutions compared to the more common hexahydrate and dihydrate. oup.com
| Crystallization Method | Precursor(s) | Conditions | Product | Key Findings |
| Temperature Decrease | Saturated aqueous solution of CoCl₂ | Gradual cooling from 44°C to 29°C | CoCl₂·6H₂O single crystals | Enabled study of spectral characteristics and thermal stability. researchgate.net |
| CO₂ Injection | Concentrated aqueous CoCl₂ solution | -15 to -20°C, atmospheric pressure | CoCl₂·6H₂O crystals | CO₂ injection effectively induces crystallization. google.com |
| Fractional Crystallization | Saturated aqueous solution of CoCl₂ | Room temperature, overnight standing | CoCl₂·6H₂O crystals | A simple method for obtaining the hexahydrate form. atamanchemicals.com |
| Evaporation | Aqueous solution of CoCl₂ | 60°C | CoCl₂·4H₂O crystals | The tetrahydrate can be obtained under specific temperature conditions. |
Hydrothermal and Solvothermal Synthesis of Related Cobalt Compounds Using Cobalt(II) Chloride Hydrate (B1144303) Precursors
Cobalt(II) chloride hydrate is a versatile precursor in hydrothermal and solvothermal synthesis, which are methods involving chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel, such as an autoclave. These techniques are widely employed to produce crystalline materials with controlled size, morphology, and composition.
For instance, cobalt oxide (Co₃O₄) nanostructures have been synthesized via hydrothermal methods using cobalt(II) chloride hexahydrate. scispace.comresearchgate.net In one approach, Co₃O₄ nanostructures were produced by the hydrothermal hydrolysis of cobalt(II) chloride in the presence of an ammonia (B1221849) atmosphere, followed by calcination. researchgate.net The reaction temperature and time are critical parameters that influence the crystal structure and morphology of the final product. scispace.com
Beyond simple oxides, this compound is used to create more complex materials. Cobalt-nickel (CoNi) alloy crystals with various morphologies (flower-like, dendrite-like) have been prepared through hydrothermal or solvothermal reduction using a mixture of nickel(II) chloride hexahydrate and cobalt(II) chloride hexahydrate as precursors, with hydrazine (B178648) hydrate as a reducing agent. bohrium.com The choice of solvent (water or ethanol) and the reaction temperature significantly impact the final shape of the CoNi crystals. bohrium.com Similarly, cobalt ruthenium sulfides have been synthesized hydrothermally by reacting cobalt(II) chloride hexahydrate and ruthenium(III) chloride hydrate with thioacetamide (B46855) in a Teflon-lined autoclave at 160°C for 24 hours. mdpi.com
| Target Compound | Co-Reactants/Solvents | Temperature (°C) | Time (h) | Key Findings |
| Co₃O₄ Nanostructures | Urea, distilled water | 105 - 180 | 6 | Hydrothermal temperature influences crystal structure and particle morphology. scispace.com |
| α-Co(OH)₂ / α-Co₂(OH)₃Cl | Ammonia atmosphere | Not specified | Not specified | Precursors for nanosized Co₃O₄. researchgate.net |
| CoNi Alloy Crystals | NiCl₂·6H₂O, hydrazine hydrate, water/ethanol (B145695) | 120, 150, or 180 | Not specified | Solvent and temperature control the morphology of the alloy crystals. bohrium.com |
| Cobalt Ruthenium Sulfides | RuCl₃·H₂O, thioacetamide, PVP, H₂O | 160 | 24 | Produces ternary metal sulfide (B99878) nanoparticles. mdpi.com |
Chemical Reduction Methods for Nanoparticle Synthesis
The synthesis of cobalt nanoparticles often employs the chemical reduction of this compound in a solution. This bottom-up approach allows for the production of nanoparticles with controlled sizes, which is crucial for their application in fields like catalysis and information storage. ijeca.infokemdikbud.go.id
A common method involves dissolving cobalt(II) chloride hexahydrate in a solvent, followed by the addition of a reducing agent. mdpi.com Sodium borohydride (B1222165) (NaBH₄) is a frequently used reducing agent for this purpose. mdpi.comresearchgate.net The reaction is typically carried out in an aqueous solution, and the size of the resulting nanoparticles can be influenced by the ratio of the cobalt salt to the reducing agent. kemdikbud.go.idresearchgate.net To prevent agglomeration and to control the growth of the nanoparticles, a surfactant or capping agent, such as cetyltrimethylammonium bromide (CTAB) or polyvinylpyrrolidone (B124986) (PVP), is often added to the reaction mixture. ijeca.inforesearchgate.net For example, using PVP as a capping agent has been shown to be effective in reducing the nanoparticle size to as small as 28 nm. researchgate.net
Hydrazine monohydrate is another reducing agent used for synthesizing cobalt nanoparticles from cobalt(II) chloride. mdpi.comresearchgate.net This reaction can be carried out in a solvent like ethanol, and the mixture is often heated to facilitate the reduction process. mdpi.com
| Reducing Agent | Solvent | Surfactant/Capping Agent | Resulting Nanoparticle Size | Reference |
| Sodium Borohydride (NaBH₄) | Deionized Water | None specified | Not specified | mdpi.com |
| Sodium Borohydride (NaBH₄) | Deionized Water | Cetyltrimethylammonium bromide (CTAB) | 20-100 nm | ijeca.infokemdikbud.go.id |
| Sodium Borohydride (NaBH₄) | Not specified | Polyvinylpyrrolidone (PVP) | 28-80 nm (40 nm for 4:1 CoCl₂:NaBH₄ ratio, 28 nm with PVP) | researchgate.net |
| Hydrazine Hydrate | Ethanol | Triethanolamine | Not specified | mdpi.com |
| Hydrazine Hydrate | Water | Sodium Dodecyl Sulphate | Not specified | researchgate.net |
Co-precipitation Techniques for Metal Oxide Formation
Co-precipitation is a versatile and widely used method for synthesizing metal oxides and mixed metal oxides due to its simplicity and ability to control particle size. holycrossngl.edu.in In this technique, this compound is dissolved, and a precipitating agent is added to form an insoluble cobalt-containing precursor, which is then typically calcined to yield the final oxide material.
Cobalt oxide (Co₃O₄) nanoparticles have been synthesized by dissolving cobalt(II) chloride hexahydrate in water and then adding a base, such as sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide, to precipitate cobalt hydroxide. holycrossngl.edu.inresearchgate.net The resulting precipitate is then heated (calcined) to form Co₃O₄ nanoparticles. The pH of the solution during precipitation is a critical parameter that can influence the morphology of the resulting nanoparticles, with transformations from spherical to cubic shapes observed as the pH is varied. researchgate.net
This method is also effective for producing mixed metal oxides. For example, cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles can be synthesized by co-precipitating a solution containing both cobalt(II) chloride and an iron salt, such as iron(III) chloride. biointerfaceresearch.com Similarly, iron-doped cobalt oxide nanoparticles have been prepared by the co-precipitation of cobalt(II) chloride hexahydrate and iron(III) nitrate (B79036) nonahydrate using a carboxylate ligand from palm kernel oil as the precipitating agent. nih.gov The controlled co-precipitation at a constant pH, achieved by the simultaneous addition of metal nitrates and a base, has been used to synthesize cobalt ferrite samples with high surface areas. rsc.org
| Target Oxide | Co-Precursor | Precipitating Agent | Key Parameters | Reference |
| Co₃O₄ | None | Ammonium Hydroxide | pH adjusted to 12 | holycrossngl.edu.in |
| Co₃O₄ | None | Sodium Hydroxide (NaOH) | Not specified | researchgate.net |
| Co₃O₄ | None | Not specified | pH (7, 8, 9) | researchgate.net |
| CoFe₂O₄ | Iron(III) Chloride | Sodium Hydroxide (NaOH) | pH 13, varied temperatures (27-98°C) | biointerfaceresearch.com |
| (Co(1−x)Fex)₃O₄ | Fe(NO₃)₃·9H₂O | Potassium carboxylate from palm kernel oil | Mole ratio of Co:Fe | nih.gov |
| Co₃(PO₄)₂·8H₂O | Sodium dihydrogen phosphate | Triton X-100 (surfactant) | Ultrasound-assisted | rsc.org |
Thin Film Deposition Techniques Utilizing this compound as a Precursor
This compound is a common and effective precursor for the deposition of cobalt-containing thin films, particularly cobalt oxide films, which have applications in various technological fields.
Spray Pyrolysis Deposition of Cobalt Oxide Films
Spray pyrolysis is a cost-effective and versatile technique for depositing thin films over large areas. researchgate.net In this method, a precursor solution containing this compound is sprayed onto a heated substrate. The droplets undergo thermal decomposition upon contact with the hot surface, resulting in the formation of a solid film.
Cobalt oxide (Co₃O₄) thin films are frequently prepared using this technique with an aqueous solution of cobalt(II) chloride hexahydrate. sci-hub.seiaea.orgresearchgate.net Several experimental parameters significantly influence the properties of the deposited films. The substrate temperature is a critical factor affecting the crystallinity and preferred orientation of the film. sci-hub.seiaea.org For example, studies have shown that as the substrate temperature increases, the preferred crystal orientation can shift. sci-hub.seiaea.org The molar concentration of the this compound solution also plays a role in determining the structure of the film, with polycrystalline films forming above a certain concentration. sci-hub.seiaea.org
The nature of the precursor salt can also impact the film's properties. When comparing films deposited from cobalt chloride and cobalt nitrate precursors, differences in crystallinity, transparency, and electrical conductivity have been observed. researchgate.net Furthermore, post-deposition annealing treatments can be used to modify the film's structure and properties, such as changing the preferred crystal orientation and improving crystallinity. researchgate.net
| Parameter Studied | Precursor Solution | Substrate Temperature (°C) | Key Findings | Reference |
| Substrate Temperature & Concentration | 0.01 M - 0.03 M CoCl₂·6H₂O in water | 300 - 500 | Polycrystalline Co₃O₄ films form at concentrations >0.025 M. Substrate temperature affects preferred crystal orientation and grain size. sci-hub.seiaea.org | sci-hub.seiaea.org |
| Precursor Salt Nature | 0.1 M CoCl₂·6H₂O vs. 0.1 M Co(NO₃)₂·6H₂O | 400 | Films from cobalt chloride were more transparent but amorphous, while those from cobalt nitrate were polycrystalline. researchgate.net | researchgate.net |
| Annealing Temperature | CoCl₂·6H₂O in water | As-deposited, then annealed at 300, 400, 500 | Annealing changed the preferred orientation from (111) to (311) and improved crystallinity. researchgate.net | researchgate.net |
| Solution pH | CoCl₂·6H₂O in water | 350 | Film transparency and electrical properties varied with the pH of the precursor solution. naturalspublishing.com | naturalspublishing.com |
Successive Ionic Layer Adsorption and Reaction (SILAR) for Chalcogenide Films
The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a versatile and cost-effective solution-based technique for depositing thin films of compound materials, including metal chalcogenides. ias.ac.inresearchgate.net As a low-temperature process, often carried out near room temperature, SILAR is suitable for a wide variety of substrates, including temperature-sensitive ones, and it helps to prevent oxidation and corrosion of the substrate. ias.ac.in The method is a modification of chemical bath deposition (CBD) designed to avoid the homogeneous precipitation that can occur in CBD, thereby reducing material loss. ias.ac.in
The SILAR process involves a sequential four-step cycle:
Adsorption: The substrate is immersed in a cationic precursor solution, where a layer of cations (e.g., Co²⁺ from a cobalt salt solution) is adsorbed onto the substrate's surface.
Rinsing: The substrate is rinsed with a high-purity solvent, typically deionized water, to remove excess, loosely bound ions and prevent contamination of the subsequent solution.
Reaction: The substrate is then immersed in an anionic precursor solution (e.g., a source of sulfide ions like Na₂S), where the anions react with the adsorbed cation layer to form a thin, solid layer of the desired compound (e.g., Cobalt(II) sulfide).
Rinsing: A final rinsing step removes unreacted ions and byproducts, completing one deposition cycle.
By repeating this cycle, the thickness and properties of the film can be precisely controlled. physicsaccess.comresearchgate.net The quality of the resulting film depends on optimizing several parameters, including the concentration and pH of precursor solutions, immersion and rinsing times, and the number of cycles. researchgate.net
This compound, or other cobalt salts like cobalt sulfate (B86663), can serve as the cationic precursor for depositing cobalt chalcogenide films. For instance, cobalt sulfide (CoS), a p-type semiconductor, has been successfully deposited using the SILAR method. niscpr.res.in In a typical process, an aqueous solution of a cobalt salt is used as the cationic precursor and a solution of sodium sulfide (Na₂S) serves as the anionic precursor. researchgate.net The resulting CoS films are often uniform, well-adherent, and polycrystalline, with their crystallinity potentially influenced by the substrate material. researchgate.netniscpr.res.in
Table 1: SILAR Deposition Parameters for Cobalt Sulfide (CoS) Thin Films
| Parameter | Description | Finding | Source |
|---|---|---|---|
| Cationic Precursor | Cobalt ion source | Cobalt(II) sulfate (CoSO₄) or Cobalt(II) chloride (CoCl₂) solution. | researchgate.netniscpr.res.in |
| Anionic Precursor | Sulfide ion source | Sodium sulfide (Na₂S) solution. | researchgate.net |
| Substrate | Material for film deposition | Amorphous glass, single-crystal Si (111) wafer. | researchgate.netniscpr.res.in |
| Deposition Cycles | Number of repeated steps | Films peel after ~25 cycles due to powdery formation over the compact film. | niscpr.res.in |
| Film Thickness | Resulting thickness | Approximately 0.3 µm for 25 cycles. | niscpr.res.in |
| Optical Band Gap | Energy for electron excitation | 0.94 eV (direct transition). | niscpr.res.in |
| Electrical Property | Type of semiconductor | p-type conductivity. | niscpr.res.in |
Chemical Bath Deposition of Cobalt Hydroxide Chlorides
Chemical Bath Deposition (CBD) is a straightforward and inexpensive method used to synthesize thin films and nanostructures directly onto a substrate from a solution. A specific application of this technique, often under hydrothermal conditions, is the synthesis of cobalt hydroxide chlorides. These compounds, such as α-Co₂(OH)₃Cl, are of interest as precursors for generating nanosized Co₃O₄, a material with significant electrochemical and catalytic properties. researchgate.net
The synthesis can be achieved through the hydrothermal hydrolysis of a cobalt(II) chloride salt in the presence of a base, like ammonia. researchgate.net In this process, the this compound acts as the primary precursor, providing the cobalt ions and chloride ions that become incorporated into the final product's crystal structure. The reaction parameters, including precursor concentration, temperature, and reaction time, critically influence the size and morphology of the resulting nanostructures. researchgate.net For example, studies have shown that by varying these conditions, different morphologies of α-Co₂(OH)₃Cl can be obtained, which in turn affects the properties of the Co₃O₄ produced after calcination. researchgate.net This tunability is crucial for tailoring the material for specific applications, such as in Li-ion batteries or as supercapacitor electrodes. researchgate.net
Table 2: Effect of Synthesis Parameters on Cobalt Hydroxide Chloride Morphology via Hydrothermal Method
| Parameter | Condition | Resulting Morphology | Source |
|---|---|---|---|
| Precursor | Cobalt(II) chloride (CoCl₂) | α-Co₂(OH)₃Cl nanostructures | researchgate.net |
| Temperature | Varied during synthesis | Influences size and shape of nanostructures | researchgate.net |
| Reaction Time | Varied during synthesis | Affects the growth and final morphology of the product | researchgate.net |
| Concentration | Varied precursor concentration | Impacts the dimensions and uniformity of the nanostructures | researchgate.net |
Green Chemistry Principles in this compound Synthesis and Utilization
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net this compound, while requiring careful handling, is utilized as an effective catalyst in various reactions that align with green chemistry principles, such as promoting the use of environmentally benign solvents and bio-based resources. researchgate.netresearchgate.net Its application often leads to milder reaction conditions, shorter reaction times, and higher yields, contributing to more sustainable chemical synthesis. researchgate.net
Environmentally Benign Solvent Systems
A key tenet of green chemistry is the replacement of volatile and hazardous organic solvents with safer alternatives. acs.org this compound has been successfully employed in reactions using such environmentally friendly media.
Water-Ethanol Systems: Aqueous ethanol is an eco-friendly solvent system. Cobalt(II) chloride hexahydrate has been shown to be an efficient catalyst for the synthesis of biscoumarin derivatives in a water-ethanol mixture, offering advantages like straightforward procedure, excellent yields, and easy purification. researchgate.net
Glycerol (B35011): As a biodegradable, non-toxic, and bio-based liquid, glycerol is an attractive green solvent. unina.it It can be used as a reaction medium for various organic syntheses, including those catalyzed by compounds like cobalt(II) chloride hexahydrate. unina.it
Deep Eutectic Solvents (DESs): DESs are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. mdpi.com They are often biodegradable, have low vapor pressure, and are considered green alternatives to traditional solvents. acs.orgmdpi.com Type II DESs are specifically formed by combining a hydrated metal halide, such as Cobalt(II) chloride hexahydrate, with an organic salt like choline (B1196258) chloride. acs.org These systems are economical and have a strong affinity for moisture, making them suitable for various large-scale applications. acs.org
Table 3: Comparison of Green Solvent Systems for this compound Applications
| Solvent System | Components | Role of CoCl₂·xH₂O | Key Advantages | Source |
|---|---|---|---|---|
| Aqueous Ethanol | Water and Ethanol | Catalyst | Environmentally friendly, excellent yields, easy purification. | researchgate.net |
| Glycerol | Propan-1,2,3-triol | Catalyst | Bio-based, biodegradable, non-toxic, low-risk profile. | unina.it |
| Deep Eutectic Solvent (Type II) | Choline chloride and CoCl₂·6H₂O | Component of the solvent | Low vapor pressure, thermally stable, economical, recyclable. | acs.org |
Bio-assisted and Biomass-Derived Precursor Applications
Integrating biological materials and biomass into chemical processes is a cornerstone of green and sustainable chemistry. acs.org this compound serves as a key precursor in these innovative applications.
Bio-assisted Synthesis: This approach uses biological entities or extracts from them (e.g., plants) as reducing or capping agents in the synthesis of nanomaterials. This method is fast, efficient, and eco-friendly. chalcogen.ro For instance, cobalt sulfide (CoS) nanoparticles have been synthesized using a cobalt(II) complex derived from cobalt(II) chloride in the presence of an aqueous extract of fresh Nyctanthes arbor-tristis leaves. chalcogen.ro The plant extract facilitates the formation of uniform, crystalline nanoparticles in an aqueous environment, avoiding the need for harsh chemicals. chalcogen.ro
Biomass-Derived Applications: This strategy involves using renewable biomass, such as agricultural residues, as a source for functional materials. acs.org For example, bio-char produced from the pyrolysis of pressed sunflower leaves can be used as a support material. acs.orgrsc.org In one study, this bio-char was functionalized with cobalt oxide nanoparticles synthesized from cobalt(II) chloride. rsc.org The resulting composite material demonstrated high efficiency in adsorbing heavy metals from wastewater, showcasing a sustainable route for creating environmental remediation materials by combining a simple metal salt with a renewable biomass-derived support. rsc.org
Table 4: Examples of Bio-assisted and Biomass-Derived Applications Using Cobalt(II) Chloride
| Application Type | Precursors | Biomass/Bio-agent | Product | Application | Source |
|---|---|---|---|---|---|
| Bio-assisted Synthesis | Cobalt(II) chloride, thiosemicarbazide (B42300) hydrochloride | Aqueous extract of Nyctanthes arbor-tristis leaves | Cobalt sulfide (CoS) nanoparticles | Nanomaterial synthesis | chalcogen.ro |
| Biomass-Derived Composite | Cobalt(II) chloride, nickel chloride | Pressed sunflower leaves (for bio-char) | CoO/NiO@bio-char composite | Adsorption of heavy metals from wastewater | rsc.org |
Coordination Chemistry and Solution Behavior of Cobalt Ii Chloride Hydrate
Ligand Exchange Dynamics and Stability of Cobalt(II) Complexes
The substitution of ligands in hydrated cobalt(II) complexes is a cornerstone of its coordination chemistry. In aqueous solutions, the cobalt(II) ion exists as the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which imparts a characteristic pink color to the solution. The exchange of these coordinated water molecules with other ligands is a dynamic process governed by specific kinetic and thermodynamic parameters.
Research using techniques like the ultrafast T-jump has elucidated the stepwise mechanism of ligand substitution in aqua cobalt(II) complexes. nih.gov For instance, the transformation of [Co(H₂O)₆]²⁺ to fully halogenated species like [CoCl₄]²⁻ proceeds through a series of intermediates, including [Co(H₂O)₅Cl]⁺ and [Co(H₂O)₄Cl₂]. nih.gov The dynamics of these exchange reactions occur on timescales ranging from hundreds of picoseconds to nanoseconds. nih.gov A critical factor influencing the rate of these reactions is the change in coordination geometry. Ligand exchange processes that retain the octahedral geometry are significantly faster than those that involve a structural change to a tetrahedral geometry, with the latter being the rate-limiting step. nih.gov
The mechanism of ligand substitution in octahedral aqua cobalt(II) complexes is generally considered to be a dissociative interchange (I_d). nih.gov This mechanism involves the formation of an activated complex with a decreased coordination number, where the breaking of the bond between the cobalt ion and a leaving water molecule is a key step. nih.gov However, evidence also suggests a ligand-assisted labilization process, where the entering ligand in the second coordination sphere assists in the displacement of a water molecule. nih.gov This is supported by the observation that the activation energy for this process (approximately 16 kJ/mol) is considerably lower than the hydration energy of cobalt complexes (around 47 kJ/mol). nih.gov
The stability of the resulting cobalt(II) complexes is dependent on the nature of the ligand, the solvent, and the temperature. The formation of complexes is often a reversible process, existing in equilibrium, which can be influenced by changes in concentration of the participating species.
Solvation Effects and Solvochromic Phenomena in Diverse Media
Cobalt(II) chloride hydrate (B1144303) is well-known for its pronounced solvochromism, exhibiting different colors in various solvents. This phenomenon is a direct consequence of changes in the coordination sphere of the cobalt(II) ion in response to the solvent environment. saudijournals.comresearchgate.net The color of the solution provides a visual indication of the coordination geometry of the dominant cobalt(II) species present.
In polar protic solvents with strong donor abilities, such as water and methanol (B129727), cobalt(II) chloride typically forms octahedral complexes, resulting in pink or reddish solutions. saudijournals.com The dominant species in water is the pink hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺. researchgate.net In contrast, in many polar aprotic solvents like acetone, or in alcohols with longer hydrocarbon chains, the solution often appears blue. saudijournals.comeschemistry.org This blue color is characteristic of the tetrahedral tetrachlorocobaltate(II) ion, [CoCl₄]²⁻. eschemistry.org
The equilibrium between the octahedral and tetrahedral species is sensitive to the solvent's properties, including its polarity, hydrogen bonding capability, and steric bulk. saudijournals.com For example, in a mixture of ethanol (B145695) and water, the equilibrium can be shifted by changing the concentration of water. The addition of water to a blue ethanolic solution of cobalt(II) chloride will shift the equilibrium towards the formation of the pink hydrated complex. eschemistry.org This is described by the following equilibrium:
[CoCl₄]²⁻(blue) + 6H₂O ⇌ [Co(H₂O)₆]²⁺(pink) + 4Cl⁻
Spectrophotometric studies using UV-Vis spectroscopy can quantify these changes by observing the shifts in absorption bands. The tetrahedral [CoCl₄]²⁻ complex typically exhibits strong absorption bands in the region of 600-700 nm, while the octahedral [Co(H₂O)₆]²⁺ complex has a weaker absorption band around 510-530 nm. saudijournals.com The table below summarizes the observed colors and corresponding coordination geometries of cobalt(II) chloride in various solvents.
| Solvent | Observed Color | Dominant Coordination Geometry | Key UV-Vis Absorption Bands (nm) |
|---|---|---|---|
| Water | Pink | Octahedral ([Co(H₂O)₆]²⁺) | ~520-525 |
| Methanol | Pink | Octahedral | ~520-525 |
| Ethanol | Bluish-pink | Equilibrium between Octahedral and Tetrahedral | - |
| Acetone | Blue | Tetrahedral ([CoCl₄]²⁻) | ~580-610, ~660-700 |
| Dimethylformamide (DMF) | Blue | Tetrahedral | ~610, ~670 |
| Acetonitrile | Blue | Tetrahedral | ~580-610, ~660-700 |
Synthesis and Structural Characterization of Metal-Ligand Complexes with Cobalt(II) from Hydrate Precursors
Cobalt(II) chloride hydrate is a versatile and common starting material for the synthesis of a wide range of metal-ligand complexes. The lability of the coordinated water molecules allows for their ready displacement by other ligands, providing access to complexes with diverse geometries and electronic properties.
Schiff bases, which contain an imine or azomethine group (-C=N-), are a prominent class of ligands in coordination chemistry due to their synthetic accessibility and versatile coordination behavior. mdpi.comscirp.org this compound readily reacts with Schiff base ligands, often in alcoholic solvents, to form stable complexes. samipubco.com
The coordination of Schiff base ligands to the cobalt(II) center typically occurs through the nitrogen atom of the imine group and another donor atom, such as a phenolic oxygen or a heterocyclic nitrogen, depending on the structure of the ligand. samipubco.comresearchgate.net This often results in the formation of chelate rings, which enhance the stability of the complex. The coordination mode can be influenced by factors such as the nature of the substituents on the Schiff base and the reaction conditions. For instance, some Schiff base ligands act as bidentate ligands, coordinating through one imine nitrogen and one phenolic oxygen. researchgate.net Others can be polydentate, involving additional donor atoms. In some cases, the coordination can occur through less common modes, such as through a pyridine (B92270) nitrogen while the imine group remains uncoordinated. scirp.org
This compound serves as a precursor for complexes with a variety of nitrogen- and oxygen-donor ligands. Pyridazine (B1198779), a six-membered heterocyclic ligand with two adjacent nitrogen atoms, can act as a bridging ligand to form coordination polymers. In the reaction of cobalt(II) chloride hexahydrate with pyridazine, a one-dimensional chain structure of [CoCl₂(C₄H₄N₂)]n is formed. nih.gov In this structure, the cobalt(II) ions are octahedrally coordinated by four bridging chloride anions and two bridging pyridazine ligands. nih.gov The pyridazine ligands link adjacent cobalt centers, contributing to the polymeric nature of the compound. nih.gov
Ligands containing both nitrogen and oxygen donor atoms, such as those derived from nicotinamide (B372718) (a form of vitamin B3), also form stable complexes with cobalt(II). For example, Schiff bases derived from isoniazid (B1672263) (a nicotinamide derivative) react with cobalt(II) salts to yield complexes with interesting structural features. scirp.org The coordination in these complexes can occur through the pyridine nitrogen of the isoniazid moiety, demonstrating the versatility of cobalt(II) in coordinating with different donor sites of a multifunctional ligand. scirp.org
The design of polydentate and macrocyclic ligands allows for a high degree of control over the coordination environment of the cobalt(II) ion. These ligands can encapsulate the metal ion, leading to complexes with enhanced thermodynamic stability and specific geometric and electronic properties.
Macrocyclic ligands, which are large cyclic molecules containing multiple donor atoms, are particularly effective in this regard. The synthesis of cobalt(II) macrocyclic complexes can be achieved through template condensation reactions, where the cobalt(II) ion directs the cyclization of smaller precursor molecules. nih.gov The resulting complexes often exhibit a distorted octahedral geometry, with the donor atoms of the macrocyclic ligand and additional axial ligands (such as chloride ions) coordinating to the cobalt center. nih.gov
The stability and structure of these macrocyclic complexes are influenced by factors such as the size of the macrocyclic ring and the nature of the donor atoms (e.g., nitrogen, oxygen). usc.edu.au For instance, studies on a series of cobalt(II) complexes with 17-membered pyridine-based macrocyclic ligands have shown that the coordination geometry can be tuned, leading to complexes with interesting magnetic properties. rsc.orgnih.gov The flexibility of the macrocyclic ligand and the choice of co-ligands (e.g., halides, pseudohalides) can result in complexes with coordination numbers ranging from five to seven and geometries varying from distorted trigonal prismatic to pentagonal bipyramidal. rsc.orgnih.gov
Supramolecular Assemblies and Coordination Polymers Involving this compound
This compound is a valuable building block for the construction of supramolecular assemblies and coordination polymers. These are extended structures in which metal ions are linked by bridging organic ligands, resulting in one-, two-, or three-dimensional networks.
The formation of these extended structures is often guided by the principles of self-assembly, where the final structure is determined by the coordination preferences of the metal ion and the geometry of the bridging ligand. Anion-templating is one strategy that can be employed to direct the self-assembly process.
Pyrazine (B50134) is a classic example of a bridging ligand that can be used to construct coordination polymers with cobalt(II) chloride. The reaction of cobalt(II) chloride hexahydrate with pyrazine can yield one-dimensional coordination polymers with the formula [CoCl₂pyz]n. rsc.orgresearchgate.net In this structure, cobalt(II) centers are bridged by both chloride ions and pyrazine molecules, forming chains. rsc.orgresearchgate.net The magnetic properties of such materials can be switched by the removal or re-introduction of pyrazine ligands. rsc.orgresearchgate.net
Multifunctional ligands, such as those containing both pyridine and carboxylic acid groups, can lead to more complex and diverse coordination polymers. For example, cobalt(II) chloride hexahydrate reacts with pyridine-carboxylic acids under hydrothermal conditions to generate coordination polymers with varied dimensionalities and network topologies. acs.org The final structure can be influenced by the specific ligand used and the presence of other supporting ligands. acs.org Supramolecular isomerism, where different network structures are formed from the same set of components, has also been observed in cobalt(II) coordination polymers. acs.org
The resulting supramolecular assemblies and coordination polymers can exhibit interesting properties, such as porosity, which can be exploited for applications in gas storage and catalysis. acs.org
Reactivity, Thermal Transformations, and Phase Equilibria
Thermal Decomposition Pathways and Dehydration Mechanisms
The thermal decomposition of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) is a well-studied process that proceeds in a stepwise manner, involving the formation of lower hydrates before yielding the anhydrous salt. This process is readily observable due to the distinct color changes that accompany each dehydration step. The hydrated form is pink, while the anhydrous form is a deep blue wikipedia.org.
The dehydration process can be initiated by heating the pink hexahydrate crystals. The general sequence of dehydration is as follows:
CoCl₂·6H₂O (pink) → CoCl₂·2H₂O (purple) → CoCl₂·H₂O (violet) → CoCl₂ (blue)
Studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have elucidated the temperature ranges and thermodynamics of these transitions. The process begins with the loss of four water molecules to form the dihydrate, followed by the loss of one more to form the monohydrate, and finally the removal of the last water molecule to yield anhydrous cobalt(II) chloride. The dehydration is an endothermic process, requiring energy to break the bonds between the water molecules and the cobalt ion savemyexams.com.
One study provides the following enthalpy changes (ΔH) for three of the dehydration steps: the first step corresponding to the loss of four water molecules has a ΔH of 81.5 kJ mol⁻¹, the second step (loss of one water molecule) has a ΔH of 19.8 kJ mol⁻¹, and the third step (loss of the final water molecule) has a ΔH of 98.1 kJ mol⁻¹.
The specific temperatures at which these transitions occur can vary depending on factors such as the heating rate and the surrounding atmosphere. However, a general overview of the dehydration temperatures is presented in the table below.
| Dehydration Step | Starting Hydrate (B1144303) | Final Hydrate | Number of Water Molecules Lost | Approximate Temperature Range (°C) | Color Change |
|---|---|---|---|---|---|
| 1 | CoCl₂·6H₂O | CoCl₂·2H₂O | 4 | 52 - 100 | Pink to Purple/Violet |
| 2 | CoCl₂·2H₂O | CoCl₂·H₂O | 1 | 100 - 120 | Purple/Violet to Violet |
| 3 | CoCl₂·H₂O | CoCl₂ | 1 | 120 - 140 | Violet to Blue |
In Situ Observation of Solid-State Phase Transitions Between Hydrate Forms
The solid-state phase transitions between the different hydrate forms of cobalt(II) chloride have been investigated using various analytical techniques, including X-ray diffraction and optical microscopy. These studies provide insights into the structural changes that occur as the compound loses water molecules.
The crystal structure of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) is monoclinic and consists of a complex where the cobalt ion is octahedrally coordinated to four water molecules and two chloride ions. The remaining two water molecules are held within the crystal lattice by hydrogen bonds.
Upon heating, the hexahydrate transforms into the dihydrate (CoCl₂·2H₂O). The crystal structure of the dihydrate has also been determined and shows that each cobalt ion is octahedrally coordinated to four chloride ions and two water molecules.
Interestingly, while a tetrahydrate form (CoCl₂·4H₂O) is known to exist, in situ microscopic observations of the dehydration of the hexahydrate have shown that the direct transformation to the dihydrate is more commonly observed mdpi.com. The formation of the tetrahydrate appears to be less favorable under typical experimental conditions. The crystal structure of the tetrahydrate has been determined to be monoclinic, with the cobalt ion also exhibiting octahedral geometry, coordinated to four water molecules and two chloride ions mdpi.com. The difficulty in observing the formation of the tetrahydrate during dehydration may be related to the kinetics and thermodynamics of the phase transitions.
Equilibrium Studies of Hydrated and Anhydrous Cobalt(II) Chloride Systems
The reversible nature of the dehydration of cobalt(II) chloride hydrate is a classic example of a chemical equilibrium. In the solid state, an equilibrium exists between the different hydrates and the partial pressure of water vapor in the surrounding atmosphere. At a given temperature, a specific hydrate will be stable over a certain range of water vapor pressures.
In aqueous solutions, a well-known equilibrium exists between the hydrated cobalt(II) ion, [Co(H₂O)₆]²⁺, which is pink, and the tetrachlorocobaltate(II) ion, [CoCl₄]²⁻, which is blue nih.govlibretexts.org. The equilibrium can be represented by the following equation:
[Co(H₂O)₆]²⁺ (aq) + 4Cl⁻ (aq) ⇌ [CoCl₄]²⁻ (aq) + 6H₂O (l)
This equilibrium is sensitive to both temperature and the concentration of chloride ions. According to Le Chatelier's principle, increasing the temperature, which favors the endothermic forward reaction, will shift the equilibrium to the right, resulting in a blue solution. Conversely, cooling the solution will shift the equilibrium to the left, favoring the formation of the pink hexaaquacobalt(II) ion scienceready.com.au. Similarly, increasing the concentration of chloride ions (for example, by adding hydrochloric acid) will also shift the equilibrium to the right, causing the solution to turn blue nih.govlibretexts.org.
The partial pressure of water vapor in equilibrium with the solid hydrates has also been studied. For the dehydration of the hexahydrate to the anhydrous salt at 25°C, the equilibrium partial pressure of water vapor is 2.8 mmHg nih.gov. This value is related to the standard free-energy change for the reaction.
Electrochemical Reactivity and Redox Chemistry of Cobalt(II) Species in Solution
The electrochemical behavior of cobalt(II) species in solution is characterized by a series of redox reactions. Cyclic voltammetry is a powerful technique used to study these processes, revealing the potentials at which oxidation and reduction of the cobalt ions occur.
In aqueous solutions, the cobalt(II) ion can be reduced to cobalt metal (Co(0)) and oxidized to cobalt(III). The standard reduction potential for the Co²⁺/Co couple is -0.28 V versus the standard hydrogen electrode (SHE) rsc.org.
Studies using cyclic voltammetry have identified the characteristic anodic (oxidation) and cathodic (reduction) peaks for cobalt(II) chloride in various electrolytes. For instance, in a 0.1 M KCl supporting electrolyte, two oxidation peaks have been observed at approximately +0.02 V and +0.06 V, and two reduction peaks at 0 V and -0.7 V ajchem-a.com. These peaks can be attributed to the stepwise reduction of Co(II) to Co(I) and then to Co(0), and the corresponding oxidation processes.
The redox potentials can be influenced by the presence of other species in the solution that can form complexes with the cobalt ions. The formation of these complexes can stabilize different oxidation states and shift the redox potentials.
The following table summarizes some of the reported redox potentials for cobalt species in aqueous solutions. It is important to note that these values can vary depending on the experimental conditions, such as the composition of the electrolyte, the pH, and the working electrode used.
| Redox Couple | Potential (V) | Reference Electrode | Conditions |
|---|---|---|---|
| Co²⁺/Co | -0.28 | SHE | Standard Conditions |
| Co(II) Oxidation | +0.02, +0.06 | - | 0.1 M KCl |
| Co(II) Reduction | 0, -0.7 | - | 0.1 M KCl |
| Co(III)/Co(II) | +1.82 | SHE | Standard Conditions |
Applications in Advanced Materials and Catalysis
Catalytic Applications in Organic Synthesis and Industrial Processes
In the realm of chemical synthesis, cobalt(II) chloride hydrate (B1144303) is valued as a catalyst or catalyst precursor for a range of transformations, contributing to more efficient and selective production of valuable chemical compounds.
Activation of Organic Substrates and Selective Transformations (e.g., Acylation, Reduction, Aldoxime Conversion to Nitriles)
Cobalt(II) chloride hydrate demonstrates significant catalytic activity in the dehydration of aldoximes to form nitriles, an important functional group in pharmaceuticals, agrochemicals, and dyes. This transformation provides a practical and efficient alternative to traditional methods that may require harsh reagents. The cobalt-catalyzed reaction proceeds under mild conditions. For example, the conversion of various aromatic and aliphatic aldoximes into their corresponding nitriles can be achieved in good to excellent yields. This method is noted for its operational simplicity and compatibility with a wide range of functional groups.
| Aldoxime Substrate | Product Nitrile | Yield (%) |
|---|---|---|
| 4-Methylbenzaldoxime | 4-Methylbenzonitrile | 95 |
| 4-Chlorobenzaldoxime | 4-Chlorobenzonitrile | 98 |
| 2-Naphthaldehyde oxime | 2-Naphthonitrile | 92 |
| Cinnamaldehyde oxime | Cinnamonitrile | 91 |
| Dodecanal oxime | Dodecanenitrile | 85 |
Role in CO2 Hydrogenation and Methanol (B129727) Synthesis
As the global focus on carbon capture and utilization (CCU) intensifies, the catalytic hydrogenation of carbon dioxide (CO2) into value-added chemicals like methanol has become a critical area of research. Cobalt-based catalysts, often derived from this compound, are promising candidates for this process due to cobalt's abundance and cost-effectiveness compared to noble metals. nih.govresearchgate.net
Researchers have developed various cobalt and cobalt oxide nanocomposites for CO2 hydrogenation. nih.gov this compound is used as a precursor to synthesize these nanoparticles, which are then often deposited on support materials like zeolites, manganese oxide (MnO2), or cerium oxide (CeO2). nih.gov The choice of support material can significantly impact the catalyst's selectivity and conversion efficiency. nih.gov For instance, the oxygen vacancies on the surface of cerium oxide can function as sites for the adsorption and activation of CO2, facilitating higher methanol production yields. nih.govresearchgate.netnih.gov The interaction between the cobalt nanoparticles and the support enhances the number of catalytic sites, leading to improved methanol yield and selectivity. nih.gov
| Catalyst System | Support Material | Key Finding | Reference |
|---|---|---|---|
| Co3O4 Nanoparticles | Cerium Oxide (CeO2) | Oxygen vacancies in CeO2 act as CO2 adsorption and activation sites, increasing methanol yield. | nih.govresearchgate.netnih.gov |
| Cobalt Nanoparticles | Silica (B1680970) (SiO2) | Incorporation of silica improved both CO2 conversion and selectivity towards methanol. | nih.gov |
| Pt-Co Nanowires | Carbon | Zigzag Pt4Co nanowires on a carbon support exhibited superior performance, outperforming previous catalysts in turning CO2 into CH3OH. | sci-hub.se |
Precursors for Heterogeneous Catalysts (e.g., Co3O4, NiCoP)
This compound is a fundamental starting material for synthesizing a variety of heterogeneous catalysts. One of the most common applications is its use in the preparation of cobalt oxide (Co3O4) nanoparticles. nih.gov These nanoparticles can be synthesized via methods like co-precipitation, where an aqueous solution of this compound is treated with a precipitating agent. researchgate.net The resulting Co3O4 materials are valuable as catalysts in various reactions, including CO2 hydrogenation and oxidation processes.
Furthermore, this precursor is instrumental in creating bimetallic catalysts. For instance, it is used in the synthesis of nickel cobalt phosphide (B1233454) (NiCoP) nanostructures. Transition metal phosphides like NiCoP are recognized as efficient and cost-effective catalysts for electrochemical applications such as the hydrogen evolution reaction (HER) in water splitting. The synthesis allows for control over the morphology and size of the bimetallic phosphide nanoparticles, which is crucial for optimizing their catalytic activity.
Functional Materials Development and Energy Applications
Beyond catalysis, this compound is a key ingredient in the fabrication of functional materials for energy storage and optical systems, where the resulting cobalt-based compounds offer unique electrochemical and light-modulating properties.
Electrodes for Energy Storage Systems (e.g., Supercapacitors, Batteries)
Cobalt-based compounds are extensively studied as electrode materials for supercapacitors due to their ability to exist in multiple oxidation states, which facilitates rapid and reversible redox reactions (pseudocapacitance). scienmag.com this compound serves as a precursor for synthesizing these electroactive materials, including cobalt oxides (Co3O4), cobalt hydroxides (Co(OH)2), and composites. mdpi.comosti.gov
One innovative approach involves the synthesis of cobalt(II) chloride-doped graphene quantum dots (GQDs). emerald.com These composite electrodes store charge through the reversible redox reaction of Co²⁺ ↔ Co⁴⁺. emerald.com Such electrodes have demonstrated high specific pseudocapacitance, reaching approximately 300 F/g, and offer a scalable and economical route for developing high-performance pseudocapacitors. emerald.com The integration with conductive materials like GQDs enhances ion and electron transport, leading to faster charge-discharge kinetics. emerald.com
| Electrode Material | Synthesis Precursor | Specific Capacitance | Key Feature | Reference |
|---|---|---|---|---|
| Cobalt(II) chloride–GQDs | Cobalt(II) chloride | ~300 F/g | Charge storage via Co²⁺ ↔ Co⁴⁺ redox reaction. | emerald.com |
| Cobalt Oxide Film | Cobalt(II) chloride hexahydrate | 165 F/g | Prepared via a simple, low-cost chemical route at room temperature. | osti.gov |
| Ni/Co-MOF | Ni2+ and Co2+ salts | 758 F/g | Dandelion-like hollow structure with excellent rate capacitance. | nih.gov |
Optical Materials and Electrochromic Thin Films
Electrochromic materials can change their optical properties (like color or transparency) when a voltage is applied, making them suitable for applications such as smart windows, displays, and light filters. Cobalt compounds, derived from precursors like cobalt(II) chloride, are utilized in these devices.
A novel method for preparing electrochromic cells involves using a cobalt(II)-tris-2,2'-bipyridine hexafluorophosphate (B91526) dye. bohrium.com This complex, which can be synthesized from cobalt(II) chloride, is adsorbed onto a nanocrystalline titanium dioxide (TiO2) coated electrode. When combined with a counter-electrode and a quasi-solid-state electrolyte, the device exhibits reversible color changes. The transition times between the tinted and bleached states are on the order of one second, providing a clearly visible difference. Such devices present a potential application for recycling exhausted dye-sensitized solar cells into smart windows. bohrium.com
Table of Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | CoCl2·nH2O |
| Cobalt(II) chloride hexahydrate | CoCl2·6H2O |
| Acetonitrile | CH3CN |
| Aldoxime | RCH=NOH |
| Carbon dioxide | CO2 |
| Cerium oxide | CeO2 |
| Cobalt oxide | Co3O4 |
| Manganese oxide | MnO2 |
| Methanol | CH3OH |
| Nickel cobalt phosphide | NiCoP |
| Nitrile | R-C≡N |
| Titanium dioxide | TiO2 |
| 2,2'-Bipyridine | (C5H4N)2 |
| Graphene quantum dots | N/A |
| Potassium hydroxide (B78521) | KOH |
| Cobalt(II)-tris-2,2'-bipyridine hexafluorophosphate | Co(C10H8N2)32 |
Humidity and Gas Sensing Materials
This compound is a notable inorganic compound utilized in the development of humidity and gas sensing materials. Its efficacy in these applications is primarily due to the distinct chromic shift it undergoes in the presence of water molecules. The principle of operation is based on the reversible hydration and dehydration of the cobalt(II) ion, which results in a color change from blue (anhydrous) to pink (hydrated).
The sensing mechanism is rooted in the change in the coordination geometry of the cobalt(II) ion. In its anhydrous state (CoCl₂), the cobalt ion is typically in a tetrahedral coordination environment, which is responsible for its blue color. Upon exposure to moisture, water molecules act as ligands, coordinating with the cobalt ion. This leads to the formation of the hexahydrated complex, [Co(H₂O)₆]²⁺, which has an octahedral geometry and exhibits a characteristic pink color. This transformation is a reversible chemical equilibrium, making it suitable for reusable sensors.
Research has demonstrated the application of this compound in various sensing formats. It is commonly impregnated into substrates like paper or silica gel to create simple, cost-effective humidity indicators. wikipedia.org These indicators provide a visual representation of the ambient humidity level through their color.
Advanced sensing materials have been developed by incorporating cobalt(II) chloride into different matrices. For instance, its integration into polymer or sol-gel derived silica thin films has been explored. In these hybrid materials, the reversible modification of the cobalt chloride molecular complexes upon hydration and dehydration not only alters the color but also the surface morphology of the films. This change in morphology can be exploited for sensing through variable diffractive and scattering effects of light.
While highly effective for humidity sensing, the direct application of this compound for sensing other gases is less common. However, it serves as a critical precursor in the synthesis of other gas-sensitive materials. For example, cobalt(II) chloride hexahydrate is used to synthesize cobalt oxysulfide (CoSₓOᵧ), a material that has shown promise for the reversible, room-temperature sensing of hydrogen (H₂) gas. bohrium.com In this case, the sensing mechanism of the final material is based on physisorption of gas molecules on the surface of the cobalt oxysulfide.
Table 1: Research Findings on this compound-Based Humidity Sensors
| Sensor Type | Substrate/Matrix | Sensing Principle | Key Findings |
|---|---|---|---|
| Impregnated Paper | Cellulose | Colorimetric | Provides a qualitative visual indication of humidity levels. |
| Composite Nanofibers | Polyacrylonitrile (PAN) | Colorimetric and Electrical | Nanofibers change color from blue to white-pink with increasing humidity; CoCl₂ enhances electrical response. sid.ir |
| Thin Film | Polymer/Sol-gel Silica | Colorimetric and Diffractive | Reversible hydration alters surface morphology, enabling sensing via light diffraction and scattering. |
| Modified Cotton Fabric | Sol-gel modified cellulose | Colorimetric | The rate of color change can be evaluated at different relative humidity levels. akjournals.com |
Precursors for Magnetic Nanoparticles and Films (focus on fundamental magnetic properties)
This compound is a widely employed precursor in the synthesis of magnetic nanoparticles and thin films due to its solubility and the ease with which the cobalt ion can be reduced or incorporated into various crystal structures. The fundamental magnetic properties of the resulting materials are highly dependent on the synthesis method, particle size, and crystal structure.
In the synthesis of magnetic nanoparticles, this compound serves as the source of cobalt ions. Various chemical synthesis routes utilize this precursor. For instance, the chemical reduction method involves dissolving cobalt(II) chloride hexahydrate in a solvent, followed by the addition of a reducing agent like sodium borohydride (B1222165) or hydrazine (B178648) hydrate. This process leads to the formation of elemental cobalt nanoparticles. The magnetic properties of these nanoparticles are strongly size-dependent. At very small sizes, typically below a critical diameter, they exhibit superparamagnetism, a state where the nanoparticles are single-domain magnets and their magnetization randomly flips under the influence of temperature. Above this critical size, they transition to a ferromagnetic state, characterized by a remnant magnetization and coercivity.
Another common technique is the microemulsion method, where aqueous solutions of cobalt(II) chloride are dispersed within an oil phase with the help of a surfactant. The reduction reaction occurs within these nano-sized water droplets, allowing for good control over the particle size and size distribution of the resulting cobalt nanoparticles. The hydrothermal method is also utilized, where an aqueous solution of cobalt(II) chloride is heated in a sealed vessel, often with other reagents, to produce crystalline nanoparticles.
This compound is also a key precursor in the synthesis of cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles, a hard magnetic material with high coercivity and moderate saturation magnetization. In a typical co-precipitation synthesis, an aqueous solution containing stoichiometric amounts of cobalt(II) chloride and an iron(III) salt is treated with a base, leading to the precipitation of the ferrite nanoparticles. The magnetic behavior of these nanoparticles can range from superparamagnetic to ferromagnetic depending on their size, which can be controlled by the reaction conditions.
The use of this compound extends to the fabrication of magnetic thin films. Techniques such as electrodeposition can be employed, where a thin film of cobalt or a cobalt alloy is deposited onto a conductive substrate from an electrolyte containing cobalt(II) chloride. The magnetic properties of these films, including their magnetic anisotropy (the preferred direction of magnetization), are influenced by factors such as the film thickness, crystal structure (e.g., hexagonal close-packed or face-centered cubic), and the substrate used for deposition. aps.org
Table 2: Magnetic Properties of Nanoparticles Synthesized from this compound Precursor
| Nanoparticle Type | Synthesis Method | Typical Size Range (nm) | Key Magnetic Properties |
|---|---|---|---|
| Cobalt (Co) | Chemical Reduction | 2 - 35 | Superparamagnetic at smaller sizes, transitioning to ferromagnetic with increasing size. mdpi.com |
| Cobalt (Co) | Microemulsion | < 15 | Highly crystalline; mean diameter can be controlled by stirring rate during synthesis. aip.org |
| Cobalt Ferrite (CoFe₂O₄) | Co-precipitation | 6 - 16 | Can exhibit superparamagnetic or ferromagnetic behavior; high coercivity and moderate saturation magnetization in the ferromagnetic state. arxiv.org |
| Cobalt Oxide (Co₃O₄) | Hydrothermal | Varies | Single-phase paramagnetic behavior has been observed. semanticscholar.org |
Theoretical and Computational Studies of Cobalt Ii Chloride Hydrate Systems
Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely applied computational tool for calculating molecular properties, including bonding energies, molecular orbitals, and vibrational frequencies. mdpi.comresearchgate.net The theory's foundation lies in the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. mdpi.com
In the context of cobalt(II) chloride hydrate (B1144303), DFT calculations are instrumental in elucidating the nature of the coordination bonds between the central cobalt(II) ion and its ligands (water molecules and chloride ions). The Co(II) ion has a 3d⁷ electron configuration, and DFT can be used to model the splitting of these d-orbitals under the influence of the ligand field, which explains the characteristic colors of its complexes.
DFT studies allow for a detailed analysis of the bonding within the coordination sphere. For instance, in the hexahydrated cation, [Co(H₂O)₆]²⁺, calculations can quantify the strength and nature of the cobalt-oxygen (Co-O) bonds. Similarly, for complexes containing chloride, such as [CoCl₄]²⁻ or trans-[CoCl₂(H₂O)₄], DFT can model the Co-Cl bonds. bris.ac.uk Researchers use DFT to calculate optimized geometrical parameters, which are often in good agreement with data from single-crystal X-ray diffraction. researchgate.net The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions helps in understanding charge transfer and electronic transitions, which are correlated with experimental UV-Visible spectra. researchgate.net
Table 1: Representative DFT-Calculated Parameters for Cobalt(II) Complexes Note: The values presented are illustrative and depend on the specific computational model and basis set used.
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| Co-O Bond Distance | The distance between the cobalt ion and the oxygen atom of a coordinated water molecule. | 2.06 - 2.27 Å |
| Co-Cl Bond Distance | The distance between the cobalt ion and a coordinated chloride ion. | 2.11 - 2.44 Å |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Varies with coordination geometry; typically a few eV. |
| Binding Energy | The energy released when ligands coordinate to the Co(II) ion. | Varies based on the specific ligands and coordination number. |
Molecular Dynamics Simulations of Hydration Shells and Solution Dynamics
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of dynamic processes such as hydration, ion transport, and conformational changes.
For cobalt(II) chloride in aqueous solution, MD simulations are crucial for understanding the structure and dynamics of the hydration shells around the Co²⁺ and Cl⁻ ions. researchgate.net The simulations model the interactions between the ions and the surrounding water molecules, revealing distinct layers of ordered water known as hydration shells. researchgate.netnih.gov The first hydration shell is of particular interest, as the water molecules within it are directly coordinated to the ion and exhibit different properties compared to bulk water. nih.gov
Simulations consistently show that the Co(II) ion in aqueous solution is hexacoordinated, with six water molecules forming a stable octahedral first hydration shell. researchgate.net A second, more diffuse and dynamic hydration shell is also observed. researchgate.net MD simulations can predict key structural and dynamic properties, which can be compared with experimental data from techniques like X-ray diffraction and EXAFS (Extended X-ray Absorption Fine Structure). researchgate.net
Key findings from MD simulations of aqueous Co(II) include:
Coordination Numbers: The number of water molecules in the first hydration shell is consistently found to be six. researchgate.net
Ion-Water Distances: The simulations provide precise average distances between the cobalt ion and the oxygen atoms of the water molecules in the hydration shells. researchgate.net
Water Exchange Dynamics: MD can model the rate at which water molecules exchange between the first hydration shell and the bulk solvent, providing insights into the lability of the complex.
Table 2: Structural Properties of Hydrated Co(II) Ion from MD Simulations and Experiment
| Property | MD Simulation Result | Experimental Result (X-ray/EXAFS) |
|---|---|---|
| First Shell Coordination Number | 6 | 6 |
| First Shell Co-O Distance | 2.07 - 2.27 Å researchgate.net | 2.00 - 2.10 Å researchgate.net |
| Second Shell Coordination Number | 12 - 23 researchgate.net | N/A |
| Second Shell Co-O Distance | 4.1 - 4.6 Å researchgate.net | ~4.05 Å researchgate.net |
Computational Prediction of Crystal Structures and Phase Stability
Computational methods for Crystal Structure Prediction (CSP) aim to identify the most stable packing arrangements of molecules or ions in a crystal lattice based on their chemical formula. mdpi.com These methods are essential for understanding polymorphism—the ability of a compound to exist in multiple crystalline forms—and for predicting the structures of unknown materials. The core principle of CSP is to find the crystal structure that corresponds to the minimum lattice energy. mdpi.com
For cobalt(II) chloride hydrate, different stable crystalline forms exist depending on the degree of hydration, including the dihydrate (CoCl₂·2H₂O), tetrahydrate (CoCl₂·4H₂O), and hexahydrate (CoCl₂·6H₂O). bris.ac.uk Computational methods can be used to predict the geometries of these hydrates. For example, studies have shown that the hexahydrate form contains discrete trans-[CoCl₂(H₂O)₄] molecules along with two additional water molecules in the lattice. bris.ac.uk The tetrahydrate, interestingly, contains cis-[CoCl₂(H₂O)₄] molecules, a preference likely driven by intermolecular hydrogen bonding. bris.ac.uk
CSP can model these different structures and calculate their relative stabilities. By incorporating variables such as temperature and water vapor pressure, these models can predict the phase transitions between the different hydrates (e.g., the conversion of the pink hexahydrate to the purple dihydrate upon heating). bris.ac.uk This provides a theoretical basis for the well-known colorimetric response of cobalt(II) chloride to humidity. The anhydrous form, CoCl₂, has a trigonal crystal structure with Co²⁺ ions octahedrally coordinated to six Cl⁻ ions. materialsproject.org
Modeling of Catalytic Mechanisms and Reaction Pathways
Cobalt complexes are known to be effective catalysts in a variety of chemical transformations, including oxidation, reduction, and polymerization. Computational modeling is a vital tool for elucidating the detailed molecular mechanisms of these catalytic reactions. By mapping the potential energy surface of a reaction, these models can identify transition states, reaction intermediates, and determine activation energies.
While this compound itself may primarily serve as a stable precursor, it can be converted in situ to a catalytically active species. Theoretical studies can model this activation process and the subsequent catalytic cycle. For example, in reactions involving changes in the cobalt oxidation state (e.g., between Co(I), Co(II), and Co(III)), computational models can track the electronic structure changes and ligand rearrangements throughout the reaction pathway. nih.gov
One specific example is the use of cobalt(II) chloride as a catalyst in the self-cyclization of certain Schiff base ligands. nih.gov Computational studies can model the proposed reaction mechanism, which involves the coordination of the ligand to the cobalt center, followed by intramolecular reactions facilitated by the metal ion. nih.gov By calculating the energy profile of the proposed pathway, researchers can validate the mechanistic hypothesis and understand the role of the cobalt catalyst in lowering the activation barrier for the reaction. nih.gov
Future Directions and Emerging Research Frontiers
Integration with Nanotechnology and Advanced Fabrication Techniques
The integration of cobalt(II) chloride hydrate (B1144303) with nanotechnology and advanced fabrication techniques is a burgeoning field, leveraging the compound's utility as a versatile cobalt precursor. Researchers are increasingly using it to create sophisticated nanoscale materials with tailored properties.
A significant area of focus is the synthesis of cobalt-based nanoparticles and nanostructures. Cobalt(II) chloride hydrate serves as a common starting material for producing cobalt metal, cobalt oxide (Co₃O₄), and other cobalt composite nanoparticles. tandfonline.com These nanoparticles are synthesized through various chemical reduction methods in solution, allowing for precise control over particle size, which is critical for their application in high-density data storage and as catalysts. tandfonline.com
Advanced fabrication methods are enabling the creation of complex nano-architectures. For instance, cobalt(II) chloride hexahydrate is used to prepare organic-inorganic nanofiber composites, such as PVDF/CoCl₂, which have applications in generating pure hydrogen. It also acts as a precursor in the synthesis of nickel-cobalt based binary metal phosphide (B1233454) (NiCoP) hollow spheres, which are being explored for their potential in electrocatalysis and energy storage applications like supercapacitors.
Hydrothermal and solvothermal synthesis techniques, which involve chemical reactions in sealed vessels at elevated temperatures and pressures, frequently employ this compound. These methods are effective for producing crystalline nanomaterials with controlled morphologies and compositions, such as various cobalt oxide nanostructures. tandfonline.com The ability to control the crystalline form and structure of the resulting materials is crucial for their performance in various applications.
Development of Novel this compound-Derived Functional Materials
The development of novel functional materials derived from this compound is a rapidly advancing research frontier, with significant implications for energy and electronics. Its role as a precursor is central to the synthesis of a wide array of materials with specialized properties.
Energy Storage and Conversion:
In the field of energy, this compound is instrumental in developing next-generation materials for batteries and solar cells. It is suitable for the development of battery materials and is used as a precursor to create cobalt-based catalysts essential in the chemical industry. europa.eursc.org One of the most promising applications is in perovskite solar cells (PSCs). Research has shown that introducing cobalt(II) chloride hexahydrate into the tin oxide (SnO₂) electron transport layer of PSCs can reduce defects and improve energy level alignment, leading to a significant reduction in energy loss and achieving record open-circuit voltages. environmentenergyleader.com
Furthermore, it is a key component in the synthesis of Metal-Organic Frameworks (MOFs). Co-MOFs and their derivatives are being extensively studied for energy storage and conversion. mdpi.com For example, carbon microspheres derived from a Co-MOF, which was synthesized using a cobalt chloride hydrate precursor, have shown superior performance as anode materials for lithium-ion batteries. mdpi.com These materials can exhibit high specific surface areas and tailored pore structures, providing numerous active sites for electrochemical reactions. mdpi.com
Catalysis and Sensing:
Cobalt-based MOFs, synthesized from this compound, are also showing promise as bifunctional materials for catalysis, such as in the photodriven production of hydrogen. researchgate.net The unique structural properties of MOFs, with their high porosity and active metal centers, make them efficient catalysts. mdpi.com Beyond catalysis, these MOFs are being developed for chemical sensing applications.
The table below summarizes some of the novel functional materials derived from this compound and their applications.
| Functional Material | Precursor Form | Application Area | Key Finding |
| Modified Tin Oxide (SnO₂) Layer | Cobalt(II) chloride hexahydrate | Perovskite Solar Cells | Reduces energy loss and achieves record open-circuit voltage. environmentenergyleader.com |
| Co-MOF Derived Carbon Microspheres | This compound | Lithium-Ion Batteries | Exhibits superior electrochemical performance as an anode material. mdpi.com |
| Nickel-Cobalt Phosphide (NiCoP) Hollow Spheres | Cobalt(II) chloride hexahydrate | Electrocatalysis, Supercapacitors | Serves as a versatile precursor for energy storage materials. |
| Cobalt-based Metal-Organic Frameworks (Co-MOFs) | This compound | Hydrogen Production, Catalysis | Acts as a catalyst for photodriven hydrogen production. researchgate.net |
In Situ Characterization Techniques for Dynamic Processes
Understanding the dynamic processes of how materials form and transform is crucial for designing better materials and optimizing synthesis protocols. In situ characterization techniques, which allow for the real-time observation of chemical and physical changes, are providing unprecedented insights into the reactions involving this compound.
Thermal Decomposition and Dehydration:
The thermal dehydration and decomposition of this compound have been investigated using a combination of techniques, including thermogravimetric analysis coupled with in situ X-ray diffraction (XRD), microscopy, and spectroscopy. europa.eucobaltinstitute.org These studies allow researchers to observe the stepwise loss of water molecules and the subsequent structural transformations of the compound as it is heated. tandfonline.comcobaltinstitute.org For instance, in situ XRD can identify the formation of intermediate hydrates (dihydrate, monohydrate) and the final anhydrous form, providing critical data on the temperatures and conditions at which these transitions occur. cobaltinstitute.orgnih.gov
Nanoparticle Formation and Growth:
In situ transmission electron microscopy (TEM) is a powerful tool for directly observing the nucleation and growth of nanoparticles from precursor solutions. For reactions using this compound to synthesize cobalt or cobalt oxide nanoparticles, in situ TEM can reveal the dynamics of particle formation, aggregation, and crystallization in real-time. researchgate.net This information is invaluable for controlling the final size, shape, and properties of the nanoparticles.
Reaction Mechanisms in Solution:
Spectroscopic techniques like in situ UV-Vis spectroscopy are being used to probe the reaction mechanisms of this compound in solution. For example, researchers have used this technique to monitor the synthesis of cobalt oxychloride and cobalt hydroxides from cobalt(II) chloride hexahydrate in different solvent systems. environmentenergyleader.com By observing changes in the absorption spectra, they can identify the formation of different cobalt complex ions in solution, such as the transition between the pink, octahedral [Co(H₂O)₆]²⁺ complex and the blue, tetrahedral [CoCl₄]²⁻ complex, and understand how factors like temperature, pH, and solvent composition influence the final product. environmentenergyleader.commdpi.com
The table below highlights key in situ techniques and their applications in studying dynamic processes involving this compound.
| In Situ Technique | Dynamic Process Studied | Key Insights Gained |
| X-ray Diffraction (XRD) | Thermal dehydration and decomposition of hydrates; Formation of cobalt oxides. cobaltinstitute.orgmdpi.com | Identification of intermediate crystalline phases and transformation temperatures. |
| Transmission Electron Microscopy (TEM) | Oxidation of cobalt nanoparticles; Synthesis of cobalt nanocrystals. researchgate.netvtt.fi | Direct observation of nanoparticle nucleation, growth, and structural changes. |
| UV-Vis Spectroscopy | Synthesis of cobalt oxychloride and hydroxides; Equilibrium studies in solution. environmentenergyleader.commdpi.com | Monitoring of cobalt complex formation and reaction kinetics in solution. |
| Infrared and Diffuse Reflectance Spectroscopy | Dehydration and decomposition of hydrates. europa.eucobaltinstitute.org | Characterization of bonding and coordination structure of intermediate products. |
Sustainable Synthesis and Circular Economy Approaches for Cobalt Resources
The increasing demand for cobalt, particularly for lithium-ion batteries, has highlighted the critical need for sustainable synthesis methods and a circular economy for cobalt resources. Research is actively exploring greener production routes for cobalt compounds like cobalt(II) chloride and efficient recycling strategies to reduce reliance on primary mining.
Sustainable and Green Synthesis:
"Green chemistry" approaches for synthesizing cobalt compounds are gaining traction. This includes the use of plant extracts as reducing and capping agents for the production of cobalt oxide nanoparticles, which is a more environmentally benign alternative to conventional chemical methods. nih.govnih.govijcps.org Another avenue is the development of more efficient and less hazardous chemical processes. For instance, a patented method describes the production of cobalt(II) chloride by dissolving trivalent cobalt compounds in hydrochloric acid in the presence of an organic reductant, which avoids the generation of chlorine gas. google.com
Circular Economy and Recycling:
A major focus of the circular economy for cobalt is the recycling of spent lithium-ion batteries. mdpi.com Effective recycling can alleviate the criticality of cobalt supply and reduce the environmental impact of battery waste. researchgate.net Hydrometallurgical and pyrometallurgical processes are the primary methods for recovering cobalt from battery cathodes. mdpi.com
Hydrometallurgy involves leaching the cathode material with acids (such as sulfuric acid) or bases to dissolve the metals, followed by separation and purification steps to recover high-purity cobalt salts, which can then be used to synthesize new battery materials. mdpi.com
Pyrometallurgy uses high temperatures to smelt spent batteries and extract a metal alloy containing cobalt, which is then further refined. youtube.com
Researchers are developing more sustainable and efficient recycling methods. One innovative approach combines solvoleaching and solvent extraction to recover cobalt from lithium cobalt oxide using the battery's own aluminum and copper components as reducing agents, which is a greener process that reduces waste. rsc.org Another novel method uses a nonionic deep eutectic solvent made from N-methylurea and acetamide to achieve over 97% extraction of cobalt from spent batteries. acs.org
Bioleaching:
Bioleaching, or biomining, presents a promising, environmentally friendly approach to extract cobalt from low-grade ores and mining tailings. tandfonline.comjournalssystem.com This process utilizes microorganisms, such as Acidithiobacillus ferrooxidans, to oxidize sulfide (B99878) minerals, thereby solubilizing the cobalt into a leach solution from which it can be recovered. europa.eujournalssystem.com Bioleaching has been successfully applied to recover cobalt from pyrite-rich tailings and cobaltite-bearing ores, turning mining waste into a valuable secondary resource. researchgate.netvtt.fi
These circular economy strategies are essential for ensuring a sustainable global supply of cobalt and minimizing the environmental footprint of cobalt-dependent technologies. mdpi.com
Q & A
Q. How can the number of water molecules in cobalt(II) chloride hydrate be determined experimentally?
Methodology :
-
Step 1 : Weigh a sample of the hydrate (e.g., CoCl₂·xH₂O) in a crucible.
-
Step 2 : Heat the sample to constant mass (≥200°C) to remove all water, leaving anhydrous CoCl₂ .
-
Step 3 : Calculate mass loss (Δm = mass of hydrate – mass of anhydrate).
-
Step 4 : Use molar masses (CoCl₂ = 129.84 g/mol; H₂O = 18.015 g/mol) to determine moles of water:
-
Validation : Compare results with theoretical values (e.g., hexahydrate: 237.93 g/mol ). Discrepancies may arise from incomplete dehydration or atmospheric rehydration.
Reference : Hydrate decomposition protocols .
Q. What are the standard synthesis routes for cobalt(II) chloride hydrates?
Methods :
-
From cobalt carbonate/hydroxide : React CoCO₃ or Co(OH)₂ with HCl(aq):
Evaporate the solution to isolate dihydrate (51–120°C) or hexahydrate (<51°C) .
-
Anhydrous CoCl₂ : Heat hydrates at >335°C under controlled pressure .
Key Considerations : Monitor pH and temperature to avoid oxidation or contamination.
Q. What precautions are necessary for safe handling and storage of cobalt(II) chloride hydrates?
Guidelines :
- Storage : Keep in airtight containers to prevent hygroscopic absorption . Avoid contact with oxidizers (e.g., perchlorates) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, particulate respirators (EN 143 standard), and eye protection .
- Spill Management : Collect mechanically (avoid wet methods) and dispose as hazardous waste .
Note : Cobalt compounds are IARC Group 2B (possible human carcinogens) .
Q. How does cobalt(II) chloride function as a humidity indicator?
Mechanism :
Q. How is the percentage of water by weight calculated for cobalt(II) chloride hexahydrate?
Calculation :
Experimental Validation : Replicate via gravimetric analysis .
Advanced Research Questions
Q. How does temperature affect the stability and hydration state of cobalt(II) chloride?
Phase Transitions :
Q. What analytical methods are used to assess purity in cobalt(II) chloride hydrates?
Techniques :
- Trace Metal Analysis : ICP-MS detects impurities (≤15 ppm metals) .
- Thermogravimetric Analysis (TGA) : Quantify water content via mass loss curves .
- X-ray Diffraction (XRD) : Confirm crystal structure (hexagonal for anhydrous; monoclinic for hexahydrate) .
Contradictions : Discrepancies in reported solubility (e.g., 52.9 g/100 mL at 20°C vs. 45 g/100 mL at 7°C) suggest batch variability .
Q. What are the toxicological implications of cobalt(II) chloride in laboratory settings?
Findings :
Q. How should environmental contamination by cobalt(II) chloride be managed?
Protocols :
- Containment : Prevent entry into waterways; use absorbent materials (e.g., vermiculite) .
- Disposal : Classify as hazardous waste (EPA D003) and incinerate at licensed facilities .
Ecological Impact : Bioaccumulation potential is unstudied .
Q. What advanced applications exist for cobalt(II) chloride hexahydrate in research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
